NPI64
Description
NPI64 is a tripeptidyl bisulfite adduct identified as a potent inhibitor of viral 3C-like protease (3CLpro), a critical enzyme for coronavirus replication. Structurally, it contains a 1-naphthylacetamide residue, distinguishing it from its homolog GC376 . Initially studied in the context of feline infectious peritonitis virus (FIPV), this compound demonstrated inhibitory activity at 0.04 µM in FRET-based assays targeting FIPV 3CLpro . Its mechanism involves forming a covalent adduct with the catalytic cysteine residue of 3CLpro, thereby blocking proteolytic processing of viral polyproteins .
Properties
CAS No. |
1482494-72-3 |
|---|---|
Molecular Formula |
C34H41N4NaO9S |
Molecular Weight |
704.77 |
IUPAC Name |
Sodium (5S,8S,11S)-12-hydroxy-8-isobutyl-5-(naphthalen-1-ylmethyl)-3,6,9-trioxo-11-(((S)-2-oxopyrrolidin-3-yl)methyl)-1-phenyl-2-oxa-4,7,10-triazadodecane-12-sulfonate |
InChI |
InChI=1S/C34H42N4O9S.Na/c1-21(2)17-27(31(40)37-29(33(42)48(44,45)46)19-25-15-16-35-30(25)39)36-32(41)28(38-34(43)47-20-22-9-4-3-5-10-22)18-24-13-8-12-23-11-6-7-14-26(23)24;/h3-14,21,25,27-29,33,42H,15-20H2,1-2H3,(H,35,39)(H,36,41)(H,37,40)(H,38,43)(H,44,45,46);/q;+1/p-1/t25-,27-,28-,29-,33?;/m0./s1 |
InChI Key |
HZWPPSQBEYHPTK-FUIXSDNHSA-M |
SMILES |
O=S(C(O)[C@H](C[C@H]1C(NCC1)=O)NC([C@H](CC(C)C)NC([C@H](CC2=C3C=CC=CC3=CC=C2)NC(OCC4=CC=CC=C4)=O)=O)=O)([O-])=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPI-64; NPI 64; NPI64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and GC376
| Parameter | This compound | GC376 |
|---|---|---|
| Core Structure | Tripeptidyl bisulfite adduct | Tripeptidyl bisulfite adduct |
| Unique Group | 1-Naphthylacetamide residue | None |
| Target | 3CLpro (FIPV, SARS-CoV-2) | 3CLpro (FIPV, SARS-CoV-2) |
| Mechanism | Covalent cysteine inhibition | Covalent cysteine inhibition |
Pharmacokinetic and Pharmacodynamic Profiles
In feline studies, this compound exhibited slower absorption than GC376 but maintained plasma concentrations above the IC50 (12 ng/mL) for 12 hours post-injection at 5 mg/kg. In contrast, GC376 reached peak plasma concentration within 2 hours at 10 mg/kg and sustained levels above its IC50 (8 ng/mL) for 18 hours . This suggests this compound may have a prolonged half-life but lower bioavailability.
Table 2: Pharmacokinetic and Cytotoxicity Data
| Parameter | This compound | GC376 |
|---|---|---|
| IC50 (FIPV 3CLpro) | 0.04 µM | 0.04 µM |
| IC50 (SARS-CoV 3CLpro) | Not reported | 4.35 µM |
| CC50 (CRFK cells) | 61.91 µM | >150 µM |
| Peak Plasma Time (cats) | 12 hours | 2 hours |
In Vitro Efficacy and Cytotoxicity
Both compounds show similar potency against FIPV 3CLpro (IC50 = 0.04 µM), but this compound has higher cytotoxicity (CC50 = 61.91 µM vs. >150 µM for GC376 in CRFK cells), indicating a narrower therapeutic window . GC376’s lower cytotoxicity and 4.9-fold higher IC50 against SARS-CoV 3CLpro (4.35 µM) suggest it may be more adaptable for human coronavirus applications despite reduced potency .
In Vivo Efficacy and Clinical Outcomes
In FIPV-infected cats, GC375 showed promising results: 19/20 cats improved within two weeks, though relapses necessitated extended treatment (≥12 weeks).
Broader Therapeutic Potential
However, its cytotoxicity and slower kinetics require structural modifications for human therapeutic use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
